molecular formula C8H5BrClN B1651413 2-(3-Bromo-2-chlorophenyl)acetonitrile CAS No. 1261438-68-9

2-(3-Bromo-2-chlorophenyl)acetonitrile

Cat. No. B1651413
CAS RN: 1261438-68-9
M. Wt: 230.49
InChI Key: JFZBZXFNUIULCL-UHFFFAOYSA-N
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Description

“2-(3-Bromo-2-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5BrClN . It has a molecular weight of 230.49 g/mol . The IUPAC name for this compound is (3-bromo-2-chlorophenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(3-Bromo-2-chlorophenyl)acetonitrile” is 1S/C8H5BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 . The Canonical SMILES structure is C1=CC(=C(C(=C1)Br)Cl)CC#N .


Physical And Chemical Properties Analysis

“2-(3-Bromo-2-chlorophenyl)acetonitrile” has a molecular weight of 230.49 g/mol . It has a XLogP3-AA value of 2.9 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 228.92939 g/mol . The topological polar surface area is 23.8 Ų . The compound has a heavy atom count of 11 .

Safety and Hazards

The safety information for “2-(3-Bromo-2-chlorophenyl)acetonitrile” indicates that it has a GHS06 pictogram . The signal word is “Danger” and the hazard statements include H301, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBZXFNUIULCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283313
Record name Benzeneacetonitrile, 3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-chlorophenyl)acetonitrile

CAS RN

1261438-68-9
Record name Benzeneacetonitrile, 3-bromo-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261438-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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